Cadmium-metallothionen
Description
Historical Context of Metallothionein (B12644479) Discovery and its Association with Cadmium
The story of metallothionein (MT) is intrinsically linked with the element cadmium. In 1957, Margoshes and Vallee first identified a cadmium-binding protein in the renal cortex of horses. wikipedia.orgjpccr.eu This tissue was known to have a naturally high concentration of both cadmium and zinc. researchgate.netmdpi.com The discovery was a pivotal moment, suggesting that cadmium in tissues was not a free element but was bound to a specific biomolecule. wikipedia.org This protein was later named "metallothionein" in 1960, a name reflecting its high metal and sulfur content. mdpi.commdpi.com
Early research demonstrated that exposure to cadmium could induce the synthesis of MT in tissues, particularly in the liver and kidneys. nih.gov This observation led to the hypothesis that MT plays a significant role in cadmium toxicology by binding to the metal and modifying its cellular effects. mdpi.comnih.gov The binding of cadmium to MT was found to prevent some of its toxic effects; however, it was also shown that the Cd-MT complex could increase the transport of cadmium to the kidneys. researchgate.netnih.gov This dual role highlighted the complexity of MT's involvement in cadmium metabolism and toxicity.
Overview of Metallothionein Classification and General Biological Significance
Metallothioneins are a superfamily of low-molecular-weight, cysteine-rich proteins found across a vast range of organisms, from bacteria to humans. wikipedia.orgresearchgate.net These proteins are characterized by their high affinity for binding both essential physiological metals, such as zinc and copper, and xenobiotic heavy metals like cadmium, mercury, and lead. wikipedia.orgmdpi.com The binding occurs through the thiol groups of their numerous cysteine residues, which can constitute up to 30% of the protein's amino acid composition. wikipedia.org
The classification of metallothioneins has evolved over time. An early system proposed three classes based on homology with horse MT. wikipedia.org A more recent and widely accepted classification by Binz and Kagi in 2001 organizes MTs into 15 families based on taxonomic relationships and the patterns of cysteine residues. wikipedia.orgnih.gov For instance, Family 1 includes vertebrate MTs, while Family 15 comprises plant MTs. wikipedia.orgebi.ac.uk In humans, there are four main classes: MT1 (B8134400), MT2, MT3, and MT4, encoded by a cluster of genes. nih.gov
Beyond metal detoxification, metallothioneins play crucial roles in various biological processes. nih.gov They are integral to the homeostasis of essential metals like zinc and copper, participating in their uptake, transport, and regulation. wikipedia.orgfrontiersin.org MTs also act as potent antioxidants, protecting cells from oxidative stress by scavenging free radicals. mdpi.commdpi.com Their involvement extends to cell proliferation, differentiation, and the prevention of apoptosis. jpccr.eunih.gov
Specific Research Focus on Cadmium-Binding Metallothionein
The initial discovery of metallothionein in the context of cadmium accumulation has spurred decades of focused research on the Cadmium-Metallothionein (Cd-MT) complex. wikipedia.orgresearchgate.netnih.gov A primary area of investigation has been the detoxification mechanism. pnas.org Studies have consistently shown that cells with higher levels of MT are more resistant to cadmium toxicity, while those unable to synthesize MT are more sensitive. pnas.orgresearchgate.net This protective role is attributed to the sequestration of cadmium ions by MT, which reduces the concentration of free, toxic cadmium within the cell. frontiersin.org
Research has elucidated that a single mammalian metallothionein molecule can bind up to seven cadmium ions. wikipedia.org These ions are coordinated in two separate metal-thiolate clusters within the protein's structure: a three-metal cluster in the N-terminal β-domain and a four-metal cluster in the C-terminal α-domain. researchgate.netoup.com The affinity of MT for metals follows the order of Hg(II) > Cu(I) > Cd(II) > Zn(II), meaning that cadmium can readily displace zinc from the protein. jpccr.eumdpi.com
The transport of the Cd-MT complex to the kidneys is another critical area of research. researchgate.netnih.gov While the binding of cadmium to MT in the liver is a detoxification step, the subsequent release of the Cd-MT complex into the bloodstream and its filtration by the kidneys can lead to renal accumulation and toxicity. nih.gov The ratio of cadmium to zinc within the MT molecule has been identified as a crucial factor in determining its potential toxicity in the kidneys. researchgate.netnih.gov Furthermore, studies have shown that while MT offers a protective role in the liver and kidneys, its protective capacity in other organs, such as the uterus, may be limited. mdpi.com
Interactive Data Tables
Table 1: Key Properties of Metallothionein
| Property | Description | References |
| Molecular Weight | 500 to 14,000 Da | wikipedia.org |
| Cysteine Content | Nearly 30% of amino acid residues | wikipedia.org |
| Metal Binding Capacity | Binds physiological (Zn, Cu) and xenobiotic (Cd, Hg, Pb) metals | wikipedia.orgmdpi.com |
| Primary Functions | Metal homeostasis, detoxification, antioxidant, cell regulation | wikipedia.orgjpccr.eunih.gov |
Table 2: Classification of Metallothionein Families (Binz and Kagi, 2001)
| Family | Taxonomic Group | References |
| Family 1 | Vertebrates | wikipedia.orgebi.ac.uk |
| Family 15 | Plants | wikipedia.orgebi.ac.uk |
| Other Families | Molluscs, Crustaceans, Prokaryotes, etc. | nih.gov |
Table 3: Human Metallothionein Isoforms
| Isoform | Primary Expression | References |
| MT-1 | Most organs and tissues | nih.gov |
| MT-2 | Most organs and tissues | nih.gov |
| MT-3 | Predominantly in neurons | pnas.org |
| MT-4 | Stratified squamous epithelia | oup.com |
Table 4: Research Findings on Cadmium-Metallothionein Interaction
| Research Finding | Significance | References |
| Cadmium induces MT synthesis. | Demonstrates a specific cellular response to cadmium exposure. | nih.gov |
| MT sequesters intracellular cadmium. | Reduces the toxicity of free cadmium ions. | frontiersin.org |
| One MT molecule binds up to 7 Cd ions. | Highlights the high capacity of MT for cadmium detoxification. | wikipedia.org |
| Cd-MT complex is transported to the kidneys. | Explains the mechanism of cadmium-induced nephrotoxicity. | researchgate.netnih.gov |
| Cd/Zn ratio in MT influences toxicity. | Provides insight into the factors modulating cadmium's harmful effects. | researchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73419-42-8 |
|---|---|
Molecular Formula |
C18H28CdN6O4S2 |
Molecular Weight |
569 g/mol |
IUPAC Name |
cadmium(2+);3-(2-sulfido-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/2C9H15N3O2S.Cd/c2*1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6;/h2*5,7H,4H2,1-3H3,(H2-,10,11,13,14,15);/q;;+2/p-2 |
InChI Key |
GRCOEYOEKVLFHW-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].[Cd+2] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)[O-].[Cd+2] |
Synonyms |
cadmium metallothionein cadmium thionein cadmium-binding peptide 1 cadmium-binding peptide 2, Nereis diversicolor cadmium-binding protein cadmium-thionein Cd thionein Cd-binding protein CD-BP protein, Nereis diversicolor MP II protein, Nereis diversicolo |
Origin of Product |
United States |
Molecular Structure and Metal Binding Properties of Cadmium Metallothionein
Primary and Tertiary Structural Features of Metallothioneins
Metallothioneins (MTs) are a superfamily of low-molecular-weight proteins characterized by their high cysteine content and lack of aromatic amino acids and histidine. nih.govmissouri.edu In mammals, these proteins typically consist of 61 to 68 amino acids, with 20 of these being cysteine residues. nih.gov The primary structure is highly conserved and features characteristic cysteine motifs, such as Cys-X-Cys, Cys-Cys, and Cys-X-Y-Cys (where X and Y are amino acids other than cysteine), which are crucial for metal coordination. missouri.edu
In the absence of metal ions, the protein, known as apometallothionein or thionein, is largely unstructured. acs.org The formation of a stable, well-defined tertiary structure is entirely dependent on the binding of metal ions. acs.org Upon saturation with divalent metal ions like cadmium (Cd(II)) or zinc (Zn(II)), mammalian metallothioneins adopt a distinct dumbbell-shaped conformation. This structure consists of two independent globular domains, the N-terminal β-domain and the C-terminal α-domain, connected by a flexible linker region. acs.orgnih.gov The polypeptide chain wraps around the metal clusters in a right-handed manner for the β-domain and a left-handed manner for the α-domain. acs.org While some short stretches of 3(10) helices have been observed, particularly in the α-domain, metallothioneins are generally considered to have poor secondary structure content. acs.org
Metal-Thiolate Cluster Formation and Coordination Chemistry with Cadmium
The binding of cadmium to metallothionein (B12644479) results in the formation of two distinct metal-thiolate clusters, one in each protein domain. The metal ions are coordinated exclusively by the thiolate groups of the cysteine residues. nih.gov Each cadmium ion is tetrahedrally coordinated by four cysteine sulfur atoms, a structural arrangement that satisfies the coordination requirements of the d¹⁰ Cd(II) ion. acs.org
The two clusters differ in their stoichiometry and the number of cysteine residues involved:
The α-domain , located at the C-terminus, binds four cadmium ions using eleven cysteine residues. This forms a Cd₄Cys₁₁ cluster. nih.gov The coordination involves five bridging thiolate ligands (each shared between two cadmium ions) and six terminal thiolate ligands (each bound to a single cadmium ion). acs.org This arrangement creates a complex, adamantane-like cage structure. acs.org
The β-domain , at the N-terminus, binds three cadmium ions using nine cysteine residues, forming a Cd₃Cys₉ cluster. nih.gov This cluster has a cyclohexane-like structure, with three bridging and six terminal thiolate ligands. acs.org
Stoichiometry and Binding Affinities of Cadmium to Metallothionein Domains
The full-length mammalian metallothionein protein binds a total of seven divalent metal ions, such as cadmium, with a specific distribution between its two domains. nih.gov The α-domain binds four Cd(II) ions, and the β-domain binds three, resulting in the final Cd₇-MT complex. nih.govnih.gov
Research indicates that the binding of cadmium to apometallothionein (the metal-free form) is a cooperative and sequential process. nih.gov The α-domain exhibits a higher affinity for cadmium and forms its Cd₄ cluster preferentially. nih.govresearchgate.net Studies using differential chemical modification have shown that at low cadmium-to-protein ratios (below 3:1), there is no preferred binding site. However, as the ratio increases from 3:1 to 5:1, cooperative binding occurs within the C-terminal half, indicating the formation of the Cd₄-cluster first. The Cd₃-cluster in the N-terminal domain forms subsequently at higher cadmium concentrations. nih.gov
The α-domain's Cd₄-cluster is thermodynamically more stable than the β-domain's Cd₃-cluster. nih.gov This is supported by experiments showing that the cysteine ligands of the β-cluster are more accessible to alkylating agents, suggesting a less stable or more kinetically labile structure. nih.gov While precise dissociation constants (Kd) for cadmium in each domain are difficult to measure due to the high affinity and cooperative nature of the binding, the evidence strongly points to a preferential and more stable binding within the α-domain. researchgate.netresearchgate.net In contrast, when Cd(II) replaces Zn(II) in a pre-existing Zn₇-MT complex, the initial binding appears less specific, with cadmium distributing across both domains before a rearrangement that preferentially places cadmium in the α-domain. nih.gov
| Domain | Location | Cysteine Residues | Cadmium (Cd(II)) Ions Bound | Cluster Stoichiometry |
|---|---|---|---|---|
| α-Domain | C-Terminus | 11 | 4 | Cd₄Cys₁₁ |
| β-Domain | N-Terminus | 9 | 3 | Cd₃Cys₉ |
| Total | Full-Length Protein | 20 | 7 | Cd₇MT |
Conformational Dynamics and Structural Flexibility of Cadmium-Metallothionein
The structure of cadmium-metallothionein is not static but exhibits significant conformational dynamics. The metal-free apoprotein is an intrinsically disordered protein, existing as a diverse ensemble of conformations. acs.org Upon the stepwise binding of cadmium ions, the protein undergoes a conformational transition, becoming progressively more ordered and compact, culminating in the well-defined dumbbell structure of the fully metalated Cd₇-MT. acs.org
Reactivity of Bound Cadmium(II) Ions and Thiolate Ligands within Metallothionein
The cadmium-thiolate clusters within metallothionein are chemically reactive. The reactivity involves both the bound metal ions and the coordinating cysteine ligands, and this reactivity is central to the protein's proposed functions.
Reactivity of Bound Cadmium(II): The cadmium ions, while strongly bound, are not inert. They can be removed by strong chelating agents such as EDTA. nih.govtandfonline.com This reaction is often biphasic and complex, suggesting that the accessibility and lability of the cadmium ions differ within the protein structure. acs.org The kinetic lability of the Cd-S bonds allows for metal exchange, a process fundamental to both detoxification and potential metal transfer reactions. williams.edu
Reactivity of Thiolate Ligands: The cysteine thiolate ligands are redox-active. pnas.org They can be modified by various electrophilic agents.
Oxidation: The thiolate groups can be oxidized by a range of agents, including nitric oxide (NO) compounds and reactive oxygen species like hydrogen peroxide. missouri.edupnas.org Oxidation of the sulfur ligands leads to the release of the bound cadmium ions. pnas.orgresearchgate.net This process can result in the formation of disulfide bonds within the protein, either intramolecularly or intermolecularly, leading to protein dimerization. nih.govnih.gov Studies suggest that the redox activity of the thiolate clusters provides a mechanism for controlled, reversible metal release. pnas.org Some research indicates that the reaction between Cd/Zn-MT and certain agents can form radical species, which have been implicated in causing DNA damage in vitro. nih.gov
Alkylation: The thiolate ligands can react with alkylating agents, such as iodoacetamide (B48618) and N-ethylmaleimide. nih.gov The rate of this reaction is modulated by metal binding; the thiolate groups in the more dynamic and accessible β-domain are more readily alkylated than those in the more stable α-domain. nih.gov This differential reactivity provides a tool for probing the structure and stability of the metal clusters. nih.gov
This dual reactivity of the metal and the ligands underscores the dynamic nature of the cadmium-metallothionein complex, allowing it to respond to the cellular environment, including changes in redox state and the presence of other metal ions or chelators.
Gene Expression and Regulation of Cadmium Metallothionein Synthesis
Transcriptional and Translational Control Mechanisms of Metallothionein (B12644479)
The regulation of metallothionein gene expression occurs predominantly at the transcriptional level. frontiersin.org The rate of MT synthesis is primarily adjusted to cellular requirements through the controlled transcription of its genes. rsc.org This process is initiated by the interaction of trans-acting protein factors with specific cis-acting DNA sequences located in the promoter region of MT genes. nih.gov These promoter regions are structurally complex and contain binding sites for a variety of nuclear proteins that regulate both basal and induced levels of gene expression. nih.gov
While transcriptional control is primary, evidence also points to the involvement of post-transcriptional and translational control mechanisms. nih.govpublish.csiro.au Studies have revealed discrepancies between the levels of MT mRNA and the corresponding protein, particularly after exposure to metals like cadmium. oup.com For instance, in human breast epithelial cells, cadmium exposure led to a substantial accumulation of MT-1/2 protein while eliciting only a marginal increase in the corresponding mRNA levels. oup.com This suggests that mechanisms controlling the efficiency of mRNA translation or the stability of the MT protein play a significant role in determining the final concentration of functional metallothionein in the cell. publish.csiro.auoup.com
Role of Metal-Responsive Transcription Factor 1 (MTF-1) in Cadmium Induction
The central regulator of metallothionein gene induction in response to heavy metals, including cadmium, is the Metal-Responsive Transcription Factor 1 (MTF-1). rsc.orgresearchgate.net MTF-1 is a zinc finger protein that binds to specific DNA sequence motifs known as Metal Response Elements (MREs), which are present in the promoters of MT genes. rsc.orgmdpi.com The DNA-binding domain of MTF-1 contains six zinc fingers that mediate this binding to the MRE core consensus sequence 'TGCRCNC'. spandidos-publications.com
Upon cellular exposure to cadmium or zinc, MTF-1 is activated and translocates from the cytoplasm to the nucleus. spandidos-publications.comvumc.org This activation is not due to an increase in the transcription of the MTF-1 gene itself, but rather occurs at a post-transcriptional or post-translational level. vumc.org The prevailing model suggests that an increase in the intracellular concentration of free zinc ions, potentially displaced from other proteins by cadmium, leads to the activation of MTF-1. researchgate.netspandidos-publications.com Once activated, MTF-1 binds to the MREs in the MT gene promoters, initiating a strong up-regulation of transcription. rsc.orgsdbonline.org
The essential role of MTF-1 is demonstrated by studies on knockout cells; cells lacking a functional MTF-1 gene lose the ability to induce MT gene transcription in response to heavy metal exposure. researchgate.netvumc.org Interestingly, while zinc is a direct activator of MTF-1's DNA-binding capacity, cadmium is a more potent inducer of MT gene transcription, suggesting that cadmium may trigger additional or more complex activation pathways that amplify the transcriptional response beyond what is seen with zinc alone. researchgate.net
Involvement of Other Regulatory Elements and Pathways in Metallothionein Gene Expression
Beyond the critical MTF-1/MRE system, the expression of metallothionein genes is modulated by a variety of other regulatory elements and signaling pathways. The promoters of MT genes are complex, housing multiple types of response elements that allow for integration of diverse stimuli. frontiersin.orgnih.gov These include Antioxidant Response Elements (AREs), which mediate induction by oxidative stress, and Glucocorticoid Response Elements (GREs) for regulation by stress hormones. frontiersin.orgmdpi.com
Several transcription factors, in addition to MTF-1, participate in regulating MT genes. Basal expression is managed by general transcription factors like Sp1. spandidos-publications.com Inducible expression involves cooperative interactions, such as between MTF-1 and Upstream Stimulatory Factor-1 (USF-1), to achieve maximal gene activation. spandidos-publications.comwikigenes.org Furthermore, transcription factors like Activator Protein-1 (AP-1) are implicated in MT gene regulation in response to stressors that generate reactive oxygen species (ROS). frontiersin.orgnih.gov The activation of these factors often involves upstream signaling cascades, including mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.gov
Regulation is not solely positive; negative regulatory mechanisms also exist. Factors such as the hematopoietic transcription factor PU.1 can repress MT gene expression through epigenetic modifications. spandidos-publications.com DNA methylation of CpG islands within the MT promoter region is another established mechanism for silencing MT gene expression, adding a further layer of epigenetic control. spandidos-publications.com
| Regulatory Component | Type | Function in MT Gene Regulation | Associated Stimuli | References |
| MTF-1 | Transcription Factor | Primary activator of metal-induced transcription. | Cadmium, Zinc, Oxidative Stress | rsc.orgresearchgate.netmdpi.com |
| MRE | DNA Element | Binding site for MTF-1, mediates metal induction. | Heavy Metals | rsc.orgmdpi.com |
| USF-1 | Transcription Factor | Cooperates with MTF-1 for maximal expression. | Zinc | spandidos-publications.comwikigenes.org |
| AP-1 | Transcription Factor | Involved in stress-induced transcription. | Oxidative Stress (H₂O₂, HNE) | frontiersin.orgnih.gov |
| ARE | DNA Element | Mediates response to oxidative stress. | Oxidative Stress | frontiersin.orgmdpi.com |
| GRE | DNA Element | Binding site for glucocorticoid receptors. | Glucocorticoids (Stress Hormones) | frontiersin.orgmdpi.com |
| Sp1 | Transcription Factor | Regulates basal level of MT transcription. | General/Basal Conditions | spandidos-publications.com |
| PU.1 | Transcription Factor | Negative regulator; represses MT gene expression. | Cellular Differentiation | spandidos-publications.com |
| DNA Methylation | Epigenetic Mark | Silences MT gene expression when promoter is hypermethylated. | Developmental/Disease States | spandidos-publications.com |
Isoform-Specific Regulation of Metallothionein in Response to Cadmium Exposure
In mammals, metallothioneins are encoded by a family of genes that give rise to several distinct protein isoforms, which are grouped into four main classes (MT-1, MT-2, MT-3, and MT-4). spandidos-publications.com The MT-1 and MT-2 isoforms are the most widely expressed and are the primary forms induced by cadmium and other stressors in most tissues. researchgate.net Research has shown that cadmium exposure leads to the transcriptional upregulation of a large number of MT-1 and MT-2 subfamily genes, including MT-1A, MT-1B, MT-1E, MT-1F, MT-1G, MT-1H, MT-1M, MT-1X, and MT-2A. oup.comresearchgate.net
The regulation of these isoforms can be specific and context-dependent. For example, in normal human breast tissue, basal mRNA expression is detected primarily for the MT-1X and MT-2A isoforms. oup.com Upon exposure to cadmium, there can be a marginal induction of other isoforms, such as MT-1E, alongside the existing ones. oup.com This indicates that while multiple isoforms can be induced by cadmium, the specific profile and magnitude of induction can vary.
Other isoforms have more specialized expression patterns and regulation. MT-3, for instance, is found predominantly in the brain and is markedly reduced in the brains of patients with Alzheimer's disease. wikigenes.org The MT-4 isoform is primarily expressed in stratified squamous epithelia. researchgate.net The regulation of these tissue-specific isoforms in response to cadmium is less characterized but is likely tailored to the specific physiological roles they play in those tissues.
Post-Translational Processing of Cadmium-Metallothionein
Following the translation of metallothionein mRNA into a polypeptide chain (termed apometallothionein), the protein must undergo crucial post-translational processing to become a functional metal-binding molecule. The most critical step is the binding of metal ions. Apometallothionein, the metal-free form, is largely unstructured and unstable. Its structure and function are conferred upon the coordination of metal ions.
In the context of cadmium exposure, the newly synthesized apometallothionein rapidly binds with available cadmium (and zinc) ions. This binding is facilitated by the protein's exceptionally high cysteine content. The thiol groups (-SH) of the cysteine residues coordinate the metal ions, forming stable metal-thiolate clusters. This process not only sequesters the toxic cadmium ions but also induces the proper folding of the polypeptide chain into its final, stable, three-dimensional conformation.
Furthermore, as noted previously, significant regulation can occur at the post-transcriptional level. Evidence shows that under cadmium stress, cells can dramatically increase the amount of MT protein without a proportional increase in MT mRNA. oup.com This points to a control mechanism that enhances the rate of translation of existing MT mRNA or increases the stability of the Cadmium-Metallothionein protein complex once it is formed. This allows the cell to mount a rapid defense against cadmium toxicity that is more immediate than relying solely on the process of gene transcription. oup.com
Cellular and Subcellular Dynamics of Cadmium Metallothionein
Intracellular Localization and Trafficking of Cadmium-Metallothionein Complexes
The intracellular fate of cadmium-metallothionein (Cd-MT) complexes is a dynamic process involving localization in various cellular compartments and subsequent trafficking. While metallothioneins (MTs) are primarily considered cytosolic proteins, they have also been identified within lysosomes, mitochondria, and nuclei. researchgate.net The localization can be influenced by the specific metallothionein (B12644479) isoform and the cellular context. For instance, MT-1 and MT-2 are expressed in most tissues, whereas MT-3 is predominantly found in the brain, and MT-4 is restricted to squamous epithelia. researchgate.net
Following exposure to cadmium, Cd-MT complexes are formed within the cell. A significant pathway for the trafficking of extracellular Cd-MT involves its uptake by cells, particularly in the kidney. The Cd-MT complex, with a molecular weight of approximately 7 kDa, can be filtered through the glomerulus and subsequently reabsorbed by proximal tubular cells. physiology.org This uptake is mediated by receptor-mediated endocytosis, involving the megalin:cubilin receptor complex in the proximal tubule. physiology.orgmdpi.com There is also evidence for the involvement of the 24p3 receptor (24p3R) in the distal tubules and collecting ducts, especially in situations of proximal tubule injury. mdpi.com
Once internalized, the Cd-MT complex is trafficked to endosomes and subsequently to lysosomes. mdpi.comnih.govglobalauthorid.comnih.gov Within the acidic environment of the lysosomes, the metallothionein protein is degraded, leading to the release of cadmium ions. researchgate.netnih.govresearchgate.net These liberated cadmium ions can then be transported into the cytosol via transporters such as the divalent metal transporter 1 (DMT1), which is expressed in late endosomes and lysosomes. mdpi.comnih.govphysiology.org
An interesting aspect of Cd-MT trafficking is its role in the redistribution of cadmium within the body. Cd-MT formed in the liver can be released into the bloodstream, from where it is transported to the kidneys. nih.gov This process contributes to the accumulation of cadmium in the kidneys over time. nih.govresearchgate.net
| Process | Location/Mechanism | Key Proteins/Receptors | Reference |
|---|---|---|---|
| Initial Formation | Cytosol | Metallothionein (MT-1, MT-2) | researchgate.net |
| Renal Uptake | Proximal Tubule | Megalin:Cubilin complex | physiology.orgmdpi.com |
| Distal Nephron Uptake | Distal Tubules, Collecting Ducts | 24p3 Receptor (24p3R) | mdpi.com |
| Intracellular Trafficking | Endosomes to Lysosomes | - | mdpi.comnih.govglobalauthorid.comnih.gov |
| Cadmium Release | Lysosomes | Divalent Metal Transporter 1 (DMT1) | mdpi.comnih.govphysiology.org |
| Systemic Redistribution | Liver to Kidney via Bloodstream | - | nih.gov |
Interactions of Cadmium-Metallothionein with Other Cellular Components and Ligands (e.g., Glutathione (B108866), Albumin, Cysteine)
The Cadmium-Metallothionein (Cd-MT) complex does not exist in isolation within the cellular milieu. It interacts with various other molecules, which can influence its stability, transport, and toxicity. Key interacting partners include glutathione (GSH), albumin, and cysteine.
Glutathione (GSH): Glutathione, a major intracellular antioxidant, plays a significant role in cadmium detoxification. nih.govnih.gov While both GSH and MT can bind cadmium, they appear to have cooperative protective roles. nih.gov GSH may act as an initial line of defense against cadmium toxicity, while MT serves as an inducible, second-stage defense. nih.gov Studies have shown that depletion of GSH enhances the toxicity of Cd-MT, suggesting that intracellular GSH is directly involved in protecting against its harmful effects. tandfonline.com Furthermore, GSH can also have an extracellular protective mechanism by reducing the renal accumulation of Cd-MT. tandfonline.com The interaction between cadmium and glutathione has been studied using electrochemical methods, which show a clear interaction between GSH and cadmium ions. agriculturejournals.cz
Albumin: In the bloodstream, cadmium initially binds to high molecular weight proteins, with albumin being a primary carrier. nih.govmdpi.commdpi.com This Cd-albumin complex is taken up by the liver, where cadmium is released and induces the synthesis of metallothionein. mdpi.com Subsequently, the newly formed Cd-MT can be released back into the plasma. nih.gov While Cd-MT is a major form of cadmium transported to the kidney, other cadmium-protein complexes, including Cd-albumin, are also filtered and taken up by the proximal tubule cells. mdpi.comnih.gov There is evidence to suggest that Cd-albumin complexes can contribute to renal toxicity. mdpi.comnih.gov Direct interaction studies between bovine serum albumin (BSA) and metallothionein have shown that the two proteins do interact, leading to conformational changes in BSA. jst.go.jp
Cysteine: As a sulfur-containing amino acid, cysteine is a fundamental building block of both metallothionein and glutathione. The thiol group of cysteine is crucial for binding cadmium. wikipedia.orgresearchgate.net The high cysteine content of metallothionein, representing nearly 30% of its amino acid residues, is responsible for its high affinity for cadmium. wikipedia.org Variations in the number of cysteine residues, such as serine/cysteine variations in bacterial metallothioneins, can impact the metal ion coordination and the structure of the metal cluster. rsc.org
| Ligand | Nature of Interaction | Significance | Reference |
|---|---|---|---|
| Glutathione (GSH) | Cooperative protection against cadmium toxicity. | GSH provides initial defense; depletion enhances Cd-MT toxicity. | nih.govtandfonline.com |
| Albumin | Acts as a primary carrier of cadmium in the blood, facilitating its transport to the liver. | Mediates initial cadmium distribution and subsequent formation of Cd-MT in the liver. | nih.govmdpi.commdpi.com |
| Cysteine | Fundamental component of MT responsible for cadmium binding via its thiol group. | The high cysteine content dictates the high affinity of MT for cadmium. | wikipedia.orgresearchgate.net |
Mechanisms of Cadmium Transport and Distribution Mediated by Metallothionein
Metallothionein plays a pivotal role in the transport and distribution of cadmium throughout the body, a process that is central to cadmium's long-term toxicity, particularly to the kidneys. nih.govresearchgate.net
Initially, after absorption, cadmium in the bloodstream binds to proteins like albumin and is transported to the liver. nih.govmdpi.com In the liver, cadmium induces the synthesis of metallothionein, and the metal becomes sequestered in the form of the Cd-MT complex. nih.gov This complex is then slowly released from the liver into the plasma. nih.gov
The transport of Cd-MT from the liver to the kidneys is a critical step in cadmium's toxicokinetics. nih.govresearchgate.net Being a small protein, the Cd-MT complex is readily filtered by the glomeruli of the kidneys. physiology.orgnih.gov It is then reabsorbed into the proximal tubular cells via receptor-mediated endocytosis, primarily through the megalin-cubilin receptor system. physiology.orgmdpi.com This process is highly efficient, with a large proportion of the filtered Cd-MT being taken up by these cells. nih.gov
Once inside the proximal tubule cells, the Cd-MT complex is trafficked to lysosomes. mdpi.comnih.gov Within the acidic environment of the lysosomes, the metallothionein protein is catabolized, releasing the bound cadmium ions. researchgate.netresearchgate.net These free cadmium ions can then exert their toxic effects within the cell. The transport of cadmium out of the lysosome and into the cytosol is thought to be mediated by metal transporters like DMT1. nih.govphysiology.org
This metallothionein-mediated pathway explains the characteristic accumulation of cadmium in the kidneys during chronic exposure. nih.gov The continuous formation of Cd-MT in the liver, its release into the circulation, and its subsequent uptake and degradation in the renal tubules lead to a progressive build-up of cadmium in this organ. nih.gov
| Stage | Mechanism | Key Organs/Cells | Reference |
|---|---|---|---|
| Initial Transport to Liver | Binding to albumin in plasma. | Blood, Liver | nih.govmdpi.com |
| Formation of Cd-MT | Induction of MT synthesis in hepatocytes. | Liver | nih.gov |
| Release into Circulation | Slow release of Cd-MT from liver. | Liver, Blood | nih.gov |
| Renal Filtration | Glomerular filtration of the small Cd-MT complex. | Kidney (Glomerulus) | physiology.orgnih.gov |
| Renal Reabsorption | Receptor-mediated endocytosis by proximal tubule cells. | Kidney (Proximal Tubule) | physiology.orgmdpi.com |
| Intracellular Degradation | Lysosomal degradation of the MT protein. | Kidney (Proximal Tubule) | researchgate.netresearchgate.net |
| Cadmium Release | Transport of free Cd ions from lysosome to cytosol. | Kidney (Proximal Tubule) | nih.govphysiology.org |
Turnover and Degradation Pathways of Cadmium-Metallothionein
The turnover and degradation of the cadmium-metallothionein (Cd-MT) complex are crucial determinants of its biological half-life and the persistence of cadmium in tissues. The degradation of metallothionein is influenced by the metal ion it is bound to. annualreviews.org For instance, the half-life of Cd-MT is significantly longer than that of zinc-MT (Zn-MT). annualreviews.org
The primary site for the degradation of metallothionein is the lysosome. researchgate.netkoreamed.orgdntb.gov.ua Following endocytosis of extracellular Cd-MT or autophagy of intracellular Cd-MT, the complex is delivered to lysosomes. researchgate.netresearchgate.net Within the acidic environment of the lysosome, the protein component of the complex is subjected to proteolytic degradation by lysosomal enzymes such as cathepsins. annualreviews.orgnih.gov However, metal-conjugated metallothioneins are more resistant to proteolysis than the apo-protein (metal-free MT). koreamed.orgnih.gov Specifically, Cd-MT has a longer half-life than Zn-MT, which is attributed to the fact that at lysosomal pH, most of the zinc is released from MT, whereas most of the cadmium is not. annualreviews.org
In addition to the lysosomal pathway, there is evidence for the degradation of apo-MT by the 26S proteasome in the cytosol. annualreviews.orgresearchgate.net However, the degradation of the metal-bound form, particularly Cd-MT, appears to be predominantly a lysosomal process.
The rate of Cd-MT degradation, and thus its turnover, is also dependent on the concentration of cadmium in the tissues. nih.gov In tissues with high cadmium concentrations, the half-life of Cd-MT is longer. nih.gov The ratio of cadmium to other metals, such as zinc, within the metallothionein molecule also influences its degradation rate. nih.gov
The slow turnover of the Cd-MT complex contributes significantly to the long biological half-life of cadmium in the body. nih.gov The released cadmium from degraded MT can induce the synthesis of new MT molecules, to which it can then be re-sequestered, creating a cycle that further prolongs its retention. nih.gov
| Factor | Description | Significance | Reference |
|---|---|---|---|
| Primary Degradation Pathway | Lysosomal proteolysis. | Major route for MT breakdown. | researchgate.netkoreamed.orgdntb.gov.ua |
| Alternative Degradation Pathway | Proteasomal degradation of apo-MT in the cytosol. | Less significant for metal-bound MT. | annualreviews.orgresearchgate.net |
| Influence of Bound Metal | Cd-MT has a longer half-life than Zn-MT. | Cadmium stabilizes the MT protein against degradation. | annualreviews.org |
| Influence of Cadmium Concentration | Higher tissue cadmium levels lead to a longer Cd-MT half-life. | Contributes to cadmium accumulation. | nih.gov |
| Metal Ratio | The Cd/Zn ratio within the MT molecule affects the degradation rate. | Fine-tunes the turnover of the complex. | nih.gov |
| Re-sequestration | Cadmium released from degraded MT can induce new MT synthesis. | Prolongs the biological half-life of cadmium. | nih.gov |
Biological Roles of Cadmium Metallothionein in Metal Homeostasis and Cellular Responses
Contribution to Essential Metal Ion Homeostasis under Cadmium Influence (e.g., Zinc, Copper)
The formation of Cadmium-Metallothionein (Cd-MT) significantly impacts the cellular balance of essential metals like zinc (Zn) and copper (Cu). mdpi.com Metallothioneins are recognized as key regulators of zinc homeostasis, acting as a storage and distribution system for zinc ions within the cell. researchgate.netphysiology.org Under normal physiological conditions, MTs bind zinc, which can be released to metallate apo-proteins or participate in cellular signaling. mdpi.com
However, exposure to cadmium disrupts this delicate balance. Cadmium has a higher affinity for the thiol groups in the cysteine residues of metallothionein (B12644479) compared to zinc. williams.edu This leads to the displacement of zinc from the Zn-MT complex in a process of metal exchange. jpccr.eu This displacement can increase the intracellular concentration of free zinc, which can have various downstream effects. researchgate.net Conversely, the sequestration of cadmium by newly synthesized MT can also be viewed as a mechanism to preserve the availability of zinc for essential enzymes and transcription factors that would otherwise be inhibited by cadmium. mdpi.com
Table 1: Impact of Cadmium-Metallothionein on Essential Metal Homeostasis
| Essential Metal | Interaction with Cadmium-Metallothionein | Consequence | Research Findings |
|---|---|---|---|
| Zinc (Zn) | Cadmium displaces zinc from metallothionein due to higher binding affinity. williams.edu | Can lead to an increase in free intracellular zinc and disruption of zinc-dependent processes. researchgate.net | MTs act as a reservoir for zinc, and cadmium exposure interferes with this function. researchgate.netphysiology.org |
| Copper (Cu) | Cadmium can also displace copper from metallothionein. | Can lead to dysregulation of copper homeostasis and potentially alter cellular redox balance. mdpi.comannualreviews.org | Cadmium accumulation in organs like the liver and kidneys has been shown to cause long-term increases in copper concentrations. mdpi.com |
Role in Cadmium Sequestration and Intracellular Ligand Exchange
The primary and most well-established role of metallothionein in the context of cadmium exposure is the sequestration of this toxic heavy metal. nih.govnih.gov The high cysteine content of MTs provides numerous sulfhydryl groups that avidly bind cadmium ions, forming stable metal-thiolate clusters. nih.gov This binding effectively "traps" cadmium in a less reactive form, preventing it from interacting with and damaging critical cellular components such as enzymes, structural proteins, and nucleic acids. biologists.com It is estimated that 75-80% of cytosolic cadmium in some organisms is bound to metallothioneins. biologists.com
The formation of the Cd-MT complex is a key detoxification mechanism. mdpi.com Cells with higher levels of metallothionein demonstrate increased resistance to cadmium toxicity, while cells unable to synthesize MT are more sensitive. mdpi.com The sequestration of cadmium by MT is also responsible for the long biological half-life of cadmium in the body, as the Cd-MT complex is very stable. annualreviews.orgnih.gov
Intracellular ligand exchange is a critical aspect of this process. Cadmium can be transferred between metallothionein and other molecules. For instance, there is evidence of cadmium exchange between metallothionein and carbonic anhydrase. semanticscholar.org The binding of cadmium to MT is a dynamic process, with different metalation pathways observed. One pathway involves the formation of "beaded" structures with terminally bound metals, while another involves the cooperative formation of a four-metal domain cluster. rsc.org The specific pathway can be influenced by factors such as pH. rsc.org This dynamic nature allows for the redistribution of cadmium within the cell and between different proteins. williams.edu
Table 2: Cadmium Sequestration by Metallothionein
| Sequestration Aspect | Description | Significance |
|---|---|---|
| Binding Mechanism | Cadmium binds to the numerous cysteine residues in metallothionein, forming stable metal-thiolate clusters. nih.gov | Prevents cadmium from interacting with and damaging essential cellular macromolecules. biologists.com |
| Detoxification | The formation of the Cd-MT complex is a primary cellular defense against cadmium toxicity. mdpi.com | Reduces the concentration of free, reactive cadmium ions in the cytoplasm. |
| Ligand Exchange | Cadmium can be exchanged between metallothionein and other cellular ligands and proteins. mdpi.comsemanticscholar.org | Allows for the dynamic regulation and distribution of intracellular cadmium. williams.edu |
| Metalation Pathways | Cadmium binding to apo-MT can occur through noncooperative "beaded" or cooperative "clustered" pathways. rsc.org | The specific pathway influences the structure and stability of the Cd-MT complex. rsc.org |
Involvement in Cellular Adaptive Mechanisms to Cadmium Exposure
Exposure to cadmium triggers a robust cellular adaptive response, a significant component of which is the induction of metallothionein synthesis. scirp.org The transcription of MT genes is rapidly and significantly upregulated in response to cadmium. researchgate.net This induction is a key protective mechanism, as the newly synthesized MT proteins are available to sequester the incoming cadmium ions. nih.gov
Studies have shown that pretreatment with low doses of cadmium can induce tolerance to subsequent, higher, and otherwise lethal doses of the metal. nih.gov This adaptive tolerance is directly attributable to the induction of hepatic metallothionein, which can increase 10- to 50-fold. nih.gov This leads to an altered subcellular distribution of cadmium, with more of the metal bound to MT in the cytosol and less in critical organelles. nih.gov The importance of MT in this adaptive response is further highlighted by studies using MT-null mice, which are significantly more sensitive to cadmium-induced toxicity. nih.govjst.go.jp
The induction of MT is part of a broader cellular stress response that also includes the elevation of glutathione (B108866) and the activation of the antioxidant transcription factor Nrf2. scirp.org These defense mechanisms work in concert to mitigate the toxic effects of cadmium. scirp.org In some organisms, the expression of specific MT isoforms is highly induced by cadmium, suggesting a specialized role in cadmium detoxification. nih.gov For example, in normal human urothelial cells, MT-1A and MT-1M were found to be highly cadmium-specific. nih.gov
Table 3: Cellular Adaptation to Cadmium and Metallothionein Induction
| Adaptive Mechanism | Description | Key Findings |
|---|---|---|
| MT Gene Induction | Cadmium exposure leads to the rapid and significant upregulation of metallothionein gene transcription. researchgate.net | This provides an increased capacity for cadmium sequestration and detoxification. nih.gov |
| Acquired Tolerance | Pre-exposure to low doses of cadmium induces tolerance to subsequent high doses. | This tolerance is primarily due to the induction of high levels of metallothionein. nih.gov |
| Isoform Specificity | Certain metallothionein isoforms show a highly specific induction in response to cadmium. nih.gov | Suggests specialized functions of different MT isoforms in handling cadmium. nih.gov |
| Integrated Stress Response | MT induction is part of a coordinated cellular response involving other protective molecules like glutathione. scirp.org | These mechanisms work together to protect the cell from cadmium-induced damage. scirp.org |
Modulation of Cellular Signaling Pathways by Cadmium-Metallothionein
The interaction of cadmium with metallothionein can modulate various cellular signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. nih.govnih.gov Cadmium itself is known to interfere with cellular signaling, and the presence of MT can influence these effects. nih.gov
One of the key pathways affected is the mitogen-activated protein kinase (MAPK) pathway. Cadmium exposure can activate different components of the MAPK pathway, including ERK, p38, and JNK. nih.govunm.edu This activation can be a response to the oxidative stress induced by cadmium. nih.gov The MAPK cascade is involved in transmitting signals from the cell surface to the nucleus, leading to changes in gene expression. tandfonline.com The formation of Cd-MT can influence this signaling by modulating the levels of free cadmium and by affecting the cellular redox state.
Cadmium-metallothionein can also influence signaling pathways related to apoptosis, or programmed cell death. MT has been shown to have anti-apoptotic effects, and its overexpression can confer resistance to the cytotoxic effects of certain agents. imrpress.com This may be related to its ability to regulate zinc levels, as zinc is an important modulator of apoptosis and can inhibit caspases, key enzymes in the apoptotic cascade. imrpress.com Furthermore, cadmium is known to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival. mdpi.comnih.gov The modulation of this pathway by Cd-MT is an area of ongoing research.
Table 4: Influence of Cadmium-Metallothionein on Cellular Signaling
| Signaling Pathway | Modulation by Cadmium-Metallothionein | Cellular Outcome |
|---|---|---|
| MAPK Pathway | Cadmium exposure activates MAPK signaling (ERK, p38, JNK), partly through oxidative stress. nih.govunm.edu | Influences gene expression related to cell survival, proliferation, and stress response. nih.gov |
| Apoptosis Pathways | MT can have anti-apoptotic effects, potentially by regulating zinc homeostasis and inhibiting caspases. imrpress.com | Affects cell survival and resistance to cadmium-induced cell death. |
| NF-κB Pathway | Cadmium can activate the NF-κB pathway, which is involved in inflammation and cell survival. mdpi.comnih.gov | The role of Cd-MT in modulating this pathway is complex and may involve both pro- and anti-inflammatory effects. |
| Zinc Signaling | By binding and releasing zinc, MT influences zinc-dependent signaling events. researchgate.netmdpi.com | Disruption of this by cadmium can have widespread effects on cellular function. |
Advanced Methodologies in Cadmium Metallothionein Research
Purification and Isolation Techniques for Cadmium-Metallothionein Isoforms from Biological Samples
The isolation and purification of specific Cd-MT isoforms from complex biological matrices is a critical first step in their detailed characterization. A variety of chromatographic techniques are central to this process. tandfonline.comcambridge.org
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone of MT purification. tandfonline.comtandfonline.com Different HPLC modes are utilized to exploit the unique physicochemical properties of MT isoforms:
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. tandfonline.comomicsonline.org It is often used as an initial purification step to separate MTs from larger proteins in tissue cytosols. omicsonline.orgresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. tandfonline.comtandfonline.com This method has demonstrated superior resolution in separating MT isoforms, including those not detectable by other techniques. tandfonline.com
A typical purification strategy might involve an initial separation of cytosolic extracts by SEC, followed by further purification of the MT-containing fractions using IEC or RP-HPLC. cambridge.orgresearchgate.net The success of the purification is often monitored by measuring the absorbance of the eluate at 254 nm, which detects the cadmium-thiolate bonds. tandfonline.com
Sample Preparation: Prior to chromatography, biological samples, such as liver or kidney tissue, are homogenized and the cytosolic fraction is isolated. tandfonline.comoup.com In some protocols, acetone (B3395972) precipitation is used to enrich the MT fraction. oup.com To ensure that the MTs are saturated with a single metal for easier detection and quantification, samples are often saturated with cadmium. oup.com
| Technique | Principle of Separation | Application in Cd-MT Research | Common Detectors |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Molecular Size | Initial purification from crude tissue extracts. | UV Absorbance |
| Ion-Exchange Chromatography (IEC) | Net Charge | Separation of MT-I and MT-II isoforms. | UV Absorbance, Atomic Absorption Spectrometry (AAS) |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of multiple MT isoforms and subspecies. | UV Absorbance, Mass Spectrometry (MS) |
Spectroscopic and Biophysical Characterization Methods for Cadmium-Metallothionein Structure and Metal Binding
Once purified, various spectroscopic and biophysical techniques are employed to investigate the structure of Cd-MT and the nature of its metal-thiolate clusters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly using the ¹¹³Cd isotope, has been indispensable for determining the three-dimensional solution structures of mammalian Cd₇-MT. nih.gov Two-dimensional NMR techniques, such as ¹¹³Cd-¹¹³Cd COSY and ¹¹³Cd-¹H COSY, have established the existence of two distinct metal-thiolate clusters (the α- and β-domains) and identified the specific cysteine residues coordinating each cadmium ion. nih.govuzh.ch Proton NMR (¹H NMR) has also been used to show that mammalian MTs containing cadmium share similar tertiary structures, regardless of their source. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of the metal-thiolate clusters. The technique is used to monitor the binding of cadmium to MT and to characterize the structure of the resulting complexes. nih.govosti.govnih.gov The CD spectrum of Cd-MT shows a characteristic derivative-shaped envelope, which is diagnostic of the Cd₄-S₁₁ cluster in the α-domain. nih.govrsc.org CD can also be used to study the stability of the metal clusters by monitoring spectral changes as a function of pH. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local coordination environment of the cadmium atoms. nih.govspring8.or.jp By comparing experimental XAS data with simulated spectra from theoretical models, researchers can refine the structural details of the cadmium-thiolate clusters. nih.gov This technique has been used to confirm the tetrahedral coordination of cadmium by sulfur atoms in the MT structure. nih.govnd.edu
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the precise molecular weight of MT isoforms and their metal stoichiometry. cambridge.orgmdpi.comresearchgate.net It can be used to identify the number of cadmium ions bound to a particular MT molecule and to follow the stepwise process of metal binding. rsc.orgmdpi.com MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS is another technique used to determine the molecular mass of purified MTs. cambridge.orgresearchgate.net
| Method | Information Obtained | Key Findings for Cd-MT |
|---|---|---|
| NMR Spectroscopy | 3D structure in solution, metal-cysteine coordination. | Revealed two-domain structure with distinct metal clusters (M₃(CysS)₉ and M₄(CysS)₁₁). nih.gov |
| Circular Dichroism (CD) | Secondary structure, metal cluster conformation, stability. | Characteristic spectral features for Cd₄ α-cluster; monitors metal binding and release. nih.govrsc.org |
| X-ray Absorption Spectroscopy (XAS) | Local coordination geometry of Cd ions (bond lengths, coordination number). | Confirmed tetrahedral coordination of Cd by thiolate ligands. nih.gov |
| Mass Spectrometry (MS) | Precise molecular weight, metal stoichiometry (Cd:protein ratio). | Identifies different metallated species (e.g., Cd₁, Cd₂, ... Cd₇-MT). mdpi.com |
Molecular and Genetic Approaches for Studying Metallothionein (B12644479) Gene Regulation and Function
Understanding how the expression of MT genes is controlled and the precise cellular functions of the resulting proteins requires a suite of molecular and genetic tools.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR, particularly quantitative RT-PCR (qRT-PCR or Real-Time PCR), is a standard method for measuring the levels of MT mRNA in cells and tissues. nih.govresearchgate.nettandfonline.com This technique allows researchers to quantify the induction of MT gene expression in response to various stimuli, including cadmium exposure. nih.govmdpi.com For instance, studies have used RT-PCR to show a significant increase in MT mRNA levels in the liver of fish treated with cadmium. nih.gov
Next-Generation Sequencing (NGS): While not as commonly cited in the provided context for specific Cd-MT studies, NGS technologies offer a comprehensive approach to studying the transcriptome, allowing for the discovery of novel MT isoforms and the analysis of the expression of all MT genes simultaneously under different conditions.
Gene Editing (e.g., CRISPR-Cas9): The advent of gene editing technologies like CRISPR-Cas9 has revolutionized the study of gene function. scbt.comnih.govmdpi.com Researchers can now create cell lines or organisms where specific MT genes are knocked out or their expression is activated. scbt.comurncst.com These genetically modified systems are invaluable for dissecting the specific roles of different MT isoforms in cadmium detoxification and zinc homeostasis. koreascience.krjst.go.jp
| Approach | Application | Example Finding |
|---|---|---|
| RT-PCR / qRT-PCR | Quantification of MT mRNA expression levels. | Demonstrated induction of MT mRNA in response to cadmium exposure in various organisms. nih.govtandfonline.com |
| Next-Generation Sequencing | Comprehensive transcriptomic analysis of MT gene family. | Could identify novel MT genes and quantify expression of all isoforms simultaneously. |
| Gene Editing (CRISPR-Cas9) | Creation of MT knockout or overexpressing cell lines/organisms. | Used to study the specific functions of MT isoforms in protecting against cadmium toxicity. scbt.comkoreascience.kr |
Analytical Quantification of Cadmium-Metallothionein in Biological Matrices
Accurately quantifying the amount of Cd-MT in biological samples is crucial for toxicological and environmental studies. This is often achieved by measuring the amount of cadmium associated with the purified MT protein.
Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive method for detecting and quantifying metals. nih.gov Graphite Furnace AAS (GFAAS) is particularly well-suited for measuring the low concentrations of cadmium typically found in MT fractions. tandfonline.comtandfonline.com The technique is often coupled with a separation method like HPLC, allowing for the quantification of cadmium in individual, resolved MT isoforms. tandfonline.comtandfonline.comnih.gov This hyphenated technique (HPLC-AAS) provides both separation and element-specific quantification. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is another powerful elemental analysis technique that can be hyphenated with HPLC (HPLC-ICP-MS). omicsonline.orgrsc.orgosti.gov It offers extremely high sensitivity and the ability to perform isotopic analysis, making it an attractive alternative to AAS for the quantification of metals bound to MTs. osti.gov
Electrochemical Methods: While less commonly detailed in the provided sources, electrochemical methods represent another class of techniques for the determination of metallothioneins. researchgate.net
The combination of a high-resolution separation technique like RP-HPLC with a highly sensitive elemental detector like GFAAS or ICP-MS provides a robust platform for the accurate quantification of Cd-MT isoforms in complex biological samples. tandfonline.comresearchgate.net
In Vitro and In Vivo Model Systems for Cadmium-Metallothionein Studies
To investigate the biological roles of Cd-MT, researchers utilize a range of model systems, from simple cell cultures to complex whole organisms.
In Vitro Models (Cell Lines): Cultured cells, such as hepatocytes or kidney cells, are widely used to study the cellular mechanisms of MT induction and its role in protecting against cadmium-induced cytotoxicity. koreascience.krnih.gov These systems allow for controlled experiments where cells can be exposed to specific concentrations of cadmium, and the subsequent changes in MT expression and cell viability can be measured. nih.gov Genetically modified cell lines, such as those with MT genes knocked out via CRISPR-Cas9, are particularly powerful tools. rsc.org
In Vivo Models (Genetically Modified Organisms): Animal models, including genetically modified mice and fish, are essential for understanding the physiological function of MT in the context of a whole organism. koreascience.krjst.go.jp
MT-null mice: Mice lacking the genes for MT-I and MT-II have been instrumental in confirming the protective role of MT against cadmium-induced organ damage. jst.go.jp
Transgenic mice: Mice that overexpress MT have been shown to be more resistant to the toxic effects of cadmium. koreascience.krjst.go.jp
Other organisms: Various other organisms, including fish like the flounder and the sea urchin, are used as models to study MT expression in response to environmental metal exposure. nih.govtandfonline.commdpi.com Genetically engineered bacteria expressing metallothioneins are also being developed as potential biosorbents for heavy metal remediation. researchgate.netresearchgate.netmdpi.com
These model systems, from the molecular level to the whole organism, provide a multi-faceted approach to elucidating the complex biology of cadmium-metallothionein.
| Model System | Type | Research Application | Example |
|---|---|---|---|
| Cell Lines | In Vitro | Studying cellular response to Cd, gene regulation, cytotoxicity. | Cultured turkey embryo hepatocytes for zinc and MT studies. nih.gov |
| Genetically Modified Bacteria | In Vitro / In Vivo | Bioaccumulation and biosorption of heavy metals. | E. coli expressing human metallothioneins for lead biosorption. researchgate.net |
| Fish | In Vivo | Biomonitoring of environmental cadmium pollution. | Winter flounder (Pleuronectes americanus) to study MT mRNA induction. nih.gov |
| Rodents (Mice, Rabbits) | In Vivo | Investigating physiological function, toxicology, and isoform distribution. | MT-null mice to confirm protective role against Cd toxicity. jst.go.jp |
| Invertebrates | In Vivo | Studying MT evolution, structure, and response to metals. | Roman snail (Helix pomatia) for structural studies of Cd-MT. uzh.chuzh.ch |
Comparative and Evolutionary Perspectives on Cadmium Metallothionein
Diversity of Cadmium-Metallothionein Across Biological Kingdoms
The presence of metallothioneins spans all major taxonomic groups, from prokaryotes to vertebrates, showcasing a remarkable evolutionary ubiquity. mdpi.commdpi.comnih.gov While the fundamental role in metal binding is conserved, the structure and classification of these proteins exhibit considerable diversity across biological kingdoms.
Bacteria: In the microbial world, metallothioneins were first identified in the cyanobacterium Synechococcus as the SmtA protein, which demonstrates a high affinity for zinc and cadmium, essential for maintaining metal homeostasis. researchgate.net Bacterial MTs are crucial for immobilizing toxic heavy metals like cadmium within the cell, thereby protecting vital enzymatic processes. aloki.hu The cell walls of some bacteria also possess functional groups like amines, carboxyls, and phosphates that can bind to cadmium ions, preventing their entry into the cell. plos.org
Fungi: Fungal species, such as Saccharomyces cerevisiae, possess metallothioneins like Crs5, which predominantly bind to copper but are also capable of binding other metals like cadmium. researchgate.net
Plants: Plant metallothioneins are categorized into four main types (MT1-MT4) based on the arrangement of their cysteine residues. researchgate.net They play a significant role in cadmium detoxification. For example, studies on soybean (Glycine max) have shown that several GmMT genes are induced upon cadmium exposure, suggesting their role in the plant's defense mechanism against this toxic metal. conicet.gov.ar Similarly, in Plantago ovata, the upregulation of PoMT genes was linked to increased cadmium accumulation, indicating a protective function. nih.govresearchgate.net
Invertebrates: Invertebrates exhibit a wide diversity of metallothioneins, with over 60 different MTs reported in major groups like nematodes, mollusks, and arthropods. biodiversity-science.net These proteins are central to the detoxification of non-essential metals such as cadmium and mercury. biodiversity-science.net In some gastropods, lineage-specific Cd-MTs have evolved, showcasing specialized adaptations for cadmium handling. dntb.gov.ua The fruit fly Drosophila melanogaster has several MT genes (MtnA-D) that are inducible by both copper and cadmium. nih.gov
Vertebrates: In vertebrates, metallothioneins are well-conserved and play critical roles in metal homeostasis and detoxification. frontiersin.org Mammals typically have four main isoforms, MT-1 through MT-4. nih.gov MT-1 and MT-2 are found in most tissues, particularly the liver and kidneys, and are readily induced by cadmium exposure. nih.govfrontiersin.org MT-3 is primarily expressed in the brain, while MT-4 is found in squamous epithelia. nih.govplos.org The discovery of metallothionein (B12644479) originated from the isolation of a cadmium-binding protein from the renal cortex of horses. mdpi.commdpi.com
Interactive Data Table: Diversity of Cadmium-Metallothionein Across Kingdoms
| Kingdom | Representative Organism(s) | Key Features of Cadmium-Metallothionein | References |
| Bacteria | Synechococcus sp. | SmtA protein with high affinity for Zn and Cd; intracellular immobilization of toxic metals. | researchgate.netaloki.hu |
| Fungi | Saccharomyces cerevisiae | Crs5 protein, primarily binds copper but also capable of binding cadmium. | researchgate.net |
| Plants | Glycine max, Plantago ovata | Four types (MT1-MT4); gene expression induced by cadmium exposure for detoxification. | researchgate.netconicet.gov.arnih.govresearchgate.net |
| Invertebrates | Drosophila melanogaster, Gastropods | Multiple isoforms (e.g., MtnA-D in Drosophila), inducible by cadmium; some species have evolved specialized Cd-MTs. | biodiversity-science.netdntb.gov.uanih.gov |
| Vertebrates | Horse, Human, Mouse | Four main isoforms (MT-1, MT-2, MT-3, MT-4); MT-1 and MT-2 are ubiquitously expressed and strongly induced by cadmium. | nih.govmdpi.complos.org |
Evolutionary Divergence and Conservation of Metallothionein Gene Families and Isoforms
The evolution of the metallothionein gene family is characterized by a series of gene duplication events, followed by divergence and sub-functionalization. plos.orgmdpi.com This has led to the complex array of MT isoforms observed today, each with potentially distinct, albeit overlapping, functions.
The mammalian MT family, for instance, originated from a single duplication event that occurred before the radiation of mammals, giving rise to the four major genes (MT1 to MT4). plos.org Further expansion of the MT1 (B8134400) gene has been observed in the primate lineage, resulting in multiple paralogs in humans. plos.org Phylogenetic analyses suggest that MT4 may have an ancient origin, possibly being lost in non-mammalian land vertebrates, or it could be a mammal-specific gene. plos.org
Despite this divergence, there is a high degree of conservation, particularly in the cysteine residues that are essential for metal binding. mdpi.com All 20 cysteines are conserved in the human MT family, for example. acs.org This conservation underscores the fundamental importance of the metal-thiolate clusters in MT function. mdpi.com However, the amino acid sequences outside of these cysteine motifs can be quite divergent, even between isoforms within the same species. mdpi.com
The genomic organization of MT genes is also relatively conserved, often featuring a structure of three exons and two introns. nih.gov The promoter regions of these genes contain specific sequences, such as metal response elements (MREs), which allow for transcriptional regulation in response to metal exposure. nih.gov
Interactive Data Table: Evolutionary History of Mammalian Metallothionein Genes
| Evolutionary Event | Resulting Genes/Isoforms | Key Functional Characteristics | References |
| Initial Duplication (pre-mammalian radiation) | Ancestors of MT1, MT2, MT3, MT4 | Laid the foundation for the four major mammalian MT families. | plos.org |
| Second Round of Duplication | Divergence of MT3 from the MT1/MT2 ancestor. | MT3 evolved specific roles, particularly in the brain. | plos.org |
| Primate Lineage Expansion | Multiple MT1 paralogs in humans (e.g., MT1A, MT1B, MT1E). | Potential for functional diversification among the MT1 isoforms. | plos.orgmdpi.com |
| Conservation | 20 invariant cysteine residues across isoforms. | Essential for the formation of metal-thiolate clusters and metal binding. | plos.orgacs.org |
| Divergence | Variation in non-cysteine amino acid residues. | Contributes to differences in metal-binding affinities and tissue-specific expression. | mdpi.commdpi.com |
Species-Specific Responses and Functional Adaptations of Cadmium-Metallothionein in Environmental Contexts
The response to cadmium exposure via metallothionein induction is not uniform across species; it is highly specific and reflects adaptation to different environmental pressures and physiological requirements. frontiersin.org
In aquatic vertebrates, heavy metal accumulation and the subsequent induction of MTs in the gills are very species-specific. frontiersin.org In some fish, the liver is more sensitive to metal ions than the kidney or gills, with hepatic MT mRNA increasing in a dose-dependent manner upon cadmium exposure. frontiersin.org
Invertebrates living in contaminated environments often exhibit adaptations related to MT expression. For example, populations of the crustacean Gammarus fossarum from environments with chronic metal contamination show increased cadmium tolerance, which is correlated with the overexpression of the mt1 gene in the gills and caeca. nih.gov Similarly, in the insect Drosophila melanogaster, four MT genes (MtnA–D) are inducible by cadmium, providing a mechanism for detoxification. nih.gov
Plants also show species-specific responses. Soybean has a high capacity for cadmium accumulation, and the expression of its MT genes (GmMT1, GmMT2, and GmMT3) is significantly induced in the leaves after prolonged cadmium treatment. conicet.gov.ar In contrast, in the roots of the same plant, GmMT1 expression is initially repressed by cadmium. conicet.gov.ar In Plantago ovata, pre-exposure to a low dose of gamma rays was found to enhance the expression of MT genes, leading to higher cadmium accumulation and suggesting a cross-adaptation mechanism. nih.govresearchgate.net
Even within mammals, there are notable differences. Studies comparing rats and mice exposed to inhaled cadmium chloride found that mice had a higher baseline concentration of pulmonary MT and a higher retained lung dose of cadmium, suggesting significant species differences in MT inducibility that could contribute to different pathological outcomes. oup.com Furthermore, in human cells, different MT-1 isoforms show inducer-specific expression. For instance, cadmium is a potent inducer of MT-1A and MT-1M protein expression in human urothelial cells. nih.gov
These species-specific responses highlight the functional plasticity of the metallothionein system, which has evolved to provide tailored protection against the toxic effects of cadmium in a wide variety of environmental contexts.
Interactive Data Table: Examples of Species-Specific Cadmium-Metallothionein Responses
| Species | Tissue/Cell Type | Cadmium-Induced Response | Functional Adaptation | References |
| Fish (various) | Gills, Liver | Species-specific MT induction in gills; dose-dependent increase in hepatic MT mRNA. | Detoxification in key metabolic and respiratory organs. | frontiersin.org |
| Gammarus fossarum (Crustacean) | Gills, Caeca | Over-expression of the mt1 gene in populations from contaminated sites. | Enhanced cadmium tolerance in organisms chronically exposed to metals. | nih.gov |
| Drosophila melanogaster (Insect) | Larvae, Cell lines | Induction of MtnA, MtnB, MtnC, and MtnD genes. | Cellular detoxification of cadmium. | nih.gov |
| Glycine max (Soybean) | Leaves, Roots | Induction of GmMT1, GmMT2, GmMT3 in leaves; initial repression of GmMT1 in roots. | Tissue-specific regulation for cadmium management and defense. | conicet.gov.ar |
| Plantago ovata | Seedlings | Upregulation of PoMT genes and increased Cd accumulation after gamma-ray pre-exposure. | Cross-adaptation providing enhanced tolerance to cadmium stress. | nih.govresearchgate.net |
| Mouse vs. Rat | Lungs | Mice show higher baseline pulmonary MT and greater Cd retention than rats. | Species-specific differences in inducibility and potential susceptibility to toxicity. | oup.com |
| Human Urothelial Cells | - | Cadmium is a potent and specific inducer of MT-1A and MT-1M protein expression. | Isoform-specific response for targeted detoxification of cadmium. | nih.gov |
Future Research Directions in Cadmium Metallothionein Biology
Elucidating Novel Cadmium-Metallothionein Functions and Regulatory Mechanisms
Future research will likely focus on uncovering new biological roles for cadmium-metallothionein (Cd-MT) complexes beyond their established functions. While the primary role of metallothionein (B12644479) in cadmium exposure is detoxification, emerging evidence suggests more nuanced and potentially novel functions. jpccr.eumdpi.com
Key areas for future investigation include:
Immune System Modulation: Studies have indicated that metallothioneins can influence immune responses. mdpi.com For instance, both Zn-MT and Cd-MT have been shown to suppress antibody production in mice. mdpi.com Further research is needed to dissect the specific mechanisms by which Cd-MT interacts with immune cells and signaling pathways, potentially revealing its role in cadmium-induced immunotoxicity. mdpi.comnih.gov
Cellular Signaling and Regulation: The regulation of metallothionein gene expression is complex and involves various signaling pathways. In the nematode C. elegans, the transcription factor ATF-7 and the insulin (B600854) signaling pathway have been implicated in the cadmium-inducible transcription of the metallothionein gene mtl-1. plos.org Future studies could explore analogous pathways in mammalian systems to better understand how cells sense and respond to cadmium exposure at the genetic level. Research into the role of Cd-MT in cellular processes like apoptosis and cell differentiation is also a promising avenue. jpccr.eu
Cross-tolerance and Stress Response: The induction of metallothionein by one stressor, such as cadmium, can lead to tolerance against other forms of stress. asm.org Investigating the molecular basis of this cross-tolerance could reveal novel protective mechanisms and signaling cascades initiated by Cd-MT.
Advanced Structural and Biophysical Characterization of Cadmium-Metallothionein Complexes
A deep understanding of the structure of Cd-MT complexes is fundamental to comprehending their function. While significant strides have been made, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, there are still opportunities for more detailed characterization.
Future research in this area will likely involve:
Spectroscopic and Biophysical Methods: Techniques such as ¹¹³Cd NMR have been invaluable in determining the structure of the metal-binding sites in metallothioneins, revealing that cadmium ions are typically tetrahedrally coordinated to cysteine thiolate ligands. nih.govnih.govhuji.ac.il Future studies can expand on this by using a combination of spectroscopic methods to probe the dynamic nature of Cd-MT complexes and to characterize intermediate states during cadmium binding and release. researchgate.netnih.gov
Investigating Metal-Specific Folding: Research suggests that cadmium and zinc may induce different folding pathways in metallothionein, despite both binding to the cysteine-rich domains. researchgate.net Elucidating these differences through detailed biophysical studies will be crucial for understanding the specific roles of Cd-MT versus Zn-MT.
Development of Predictive Models for Cadmium-Metallothionein Interactions
The development of computational models can significantly aid in predicting the behavior of Cd-MT complexes and their interactions with other cellular components. These models can range from the molecular to the systems level.
Future directions in this area include:
Molecular Dynamics Simulations: Simulating the dynamics of Cd-MT complexes in aqueous solution can provide insights into their structural stability and flexibility. nih.gov By comparing simulation results with experimental data from techniques like X-ray crystallography and NMR, these models can be refined to accurately represent the behavior of the metal core and the surrounding polypeptide chain. nih.gov
Quantum-Chemical Modeling: Ab initio methods can be used to study the electronic structure and bonding within the cadmium-thiolate clusters of metallothionein. rsc.org Such studies can help to understand the nature of the Cd-S bond and predict the geometry of the metal coordination sites. rsc.org
Toxicokinetic Models: On a larger scale, mathematical models can be developed to predict the kinetics of cadmium and metallothionein in biological systems. dtic.milresearchgate.netmdpi.comnih.gov These models can incorporate data on cadmium uptake, distribution, and the induction of metallothionein to better understand and predict cadmium toxicity at the organismal level. dtic.milresearchgate.net For instance, models have been developed to describe the dose-response relationship of acute cadmium hepatotoxicity in rats. dtic.mil
Exploration of Cadmium-Metallothionein in Emerging Research Areas
The unique properties of Cd-MT make it a relevant subject for investigation in several emerging fields of research.
Potential future applications and research areas include:
Nanotechnology and Bioremediation: Metallothioneins, due to their high affinity for heavy metals, are being explored for their potential in bioremediation. plos.orgmdpi.com Research is ongoing to enhance the metal-binding capacity of metallothioneins through protein engineering. plos.org Furthermore, the interaction of Cd-MT with nanoparticles is a growing area of interest, with potential applications in developing novel nano-based treatments for metal poisoning and in environmental cleanup. acs.orgnanomedicine-rj.comagriscigroup.usmdpi.com
Biomarker Development: The expression of metallothionein genes can be used as a biomarker for heavy metal exposure. nih.govmdpi.com Future research could focus on refining these biomarker applications, for instance, by measuring metallothionein gene expression in peripheral blood lymphocytes to assess susceptibility to cadmium-induced toxicity. mdpi.com
Cryo-Electron Microscopy Tags: Metallothionein's ability to cluster metal atoms makes it a potential high-density marker for cryo-electron microscopy. nih.govoup.comportlandpress.com This could aid in the identification and localization of specific proteins within complex cellular environments. nih.govoup.com
Q & A
Basic Research Questions
Q. How can Cd-MT synthesis be experimentally induced in aquatic models, and what validation methods ensure successful induction?
- Methodology : Expose organisms (e.g., carp) to 10 mg/L Cd²⁺ in aqueous solutions for 7–14 days. Post-exposure, validate induction via atomic absorption spectroscopy (AAS) for cadmium quantification and Ellman’s reagent for thiol-group measurement. Cross-validate using ELISA or hemoglobin/cadmium saturation assays to confirm MT levels .
- Key Considerations : Ensure controlled pH and temperature during exposure to avoid confounding stress responses.
Q. What analytical techniques are recommended for quantifying Cd-MT in tissue samples?
- Methods :
- Atomic Absorption Spectroscopy (AAS) : Measures total cadmium bound to MT .
- ELISA : Provides MT-specific quantification using antibodies .
- Hemoglobin/Cadmium Saturation : Differentiates MT-bound cadmium from free cadmium ions .
Q. What are the critical steps in extracting MT from tissues after cadmium exposure?
- Protocol :
Homogenize tissues in buffer (e.g., Tris-HCl, pH 8.6) with protease inhibitors.
Centrifuge at 10,000 × g to remove cellular debris.
Heat supernatant (80°C for 10 min) to denature non-MT proteins.
Isolate MT via size-exclusion chromatography or ethanol/chloroform precipitation .
- Quality Control : Verify purity via SDS-PAGE and amino acid composition analysis (absence of aromatic amino acids confirms MT) .
Advanced Research Questions
Q. How does renal handling of Cd-MT differ from inorganic cadmium compounds (e.g., CdCl₂), and what are the implications for nephrotoxicity?
- Mechanisms :
- Cd-MT : Filtered by glomeruli and reabsorbed in proximal tubules via megalin receptors, leading to intracellular cadmium accumulation .
- CdCl₂ : Binds to albumin, accumulates in the liver before MT sequestration, and redistributes to kidneys over time .
- Experimental Design : Compare nephrotoxicity in rats administered Cd-MT (intravenous) vs. CdCl₂ (oral), monitoring urinary β₂-microglobulin and metallothionein mRNA expression .
Q. What advanced spectroscopic methods elucidate the structural dynamics of cadmium-thiolate clusters in Cd-MT?
- XAFS (X-ray Absorption Fine Structure) : Combines XANES and EXAFS to determine cadmium-sulfur bond lengths and coordination geometry. Simulations using FEFF8 software validate cluster structures (e.g., Cd₃S₉ in β-domain, Cd₄S₁₁ in α-domain) .
- Molecular Dynamics (MD) : Refines force-field parameters for cadmium-sulfur interactions to predict cluster stability .
Q. How can contradictions in toxicity outcomes between Cd-MT and CdCl₂ be resolved in experimental models?
- Critical Factors :
- Dosage : Cd-MT toxicity is dose-dependent; low doses may show lower acute toxicity due to MT’s protective role, while high doses overwhelm renal reabsorption .
- Exposure Route : Intravenous Cd-MT bypasses hepatic metabolism, directly targeting kidneys, whereas oral CdCl₂ requires hepatic processing .
- Data Reconciliation : Use isotopic tracing (¹⁰⁹Cd) to compare tissue distribution kinetics between exposure routes .
Q. What in vitro models best elucidate Cd-MT’s cellular uptake mechanisms?
- Proximal Tubule Cell Models : Use LLC-PK1 or HK-2 cells to study megalin receptor-mediated endocytosis of Cd-MT. Inhibit megalin with receptor-associated protein (RAP) to confirm uptake specificity .
- Quantitative Methods : Measure intracellular cadmium via inductively coupled plasma mass spectrometry (ICP-MS) post-exposure .
Q. How can voltammetric methods assess the stability constants of Cd-MT complexes?
- Approach :
Perform cyclic voltammetry on Cd-MT solutions to observe cadmium reduction potentials.
Calculate stability constants using the DeFord-Hume method, correlating peak shifts with ligand-binding strength .
- Limitations : Requires high-purity MT isolates to avoid interference from free cadmium or other metals .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in Cd-MT’s reported bioaccumulation rates across species?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
